molecular formula C12H17BrClNO B1450605 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine CAS No. 1142945-00-3

2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine

Cat. No. B1450605
M. Wt: 306.62 g/mol
InChI Key: MHKFQPRMVOXXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that its structure is similar to “2-(4-bromo-2-chlorophenoxy)acetic acid”, which has a molecular weight of 265.492.



Synthesis Analysis

There is no specific information available about the synthesis of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine”. However, “4-Bromo-2-chlorophenol”, a related compound, is used as a reagent in the synthesis of various derivatives1.



Molecular Structure Analysis

The molecular structure of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” is not readily available. However, “4-Bromo-2-chlorophenol”, a related compound, has a molecular weight of 207.451.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine”. However, “4-Bromo-2-chlorophenol” undergoes enzyme-catalyzed copolymerization with phenols1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” are not readily available. However, “4-Bromo-2-chlorophenol”, a related compound, has a boiling point of 232-235 °C and a melting point of 47-49 °C1.


Scientific Research Applications

Analysis and Detection Techniques

Research has developed high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for the detection and quantification of psychoactive substances related to 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in biological samples. These methods are crucial for forensic and clinical toxicology to understand the pharmacokinetics and to manage cases of intoxication with novel psychoactive substances (Poklis, J. et al., 2014).

Metabolic Pathways

Studies have explored the metabolic pathways of psychoactive designer drugs, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), providing insights into their metabolism in humans and various animals. Understanding these pathways is essential for drug safety assessments and developing therapeutic applications or antidotes for drug intoxication (Carmo, H. et al., 2005).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of compounds structurally related to 2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine, such as bis(2,6-dibromo-4-chlorophenoxy)triphenylbismuth and dibromotriphenylbismuth, has been conducted. These studies are fundamental for the development of new materials and pharmaceuticals, showcasing the versatility of halogenated compounds in organic synthesis (Sharutin, V. et al., 2004).

Environmental and Health Implications

Research on the environmental and health implications of halogenated compounds, including studies on the formation of toxic byproducts like bromochlorodibenzo-p-dioxins and furans from the pyrolysis of halophenol mixtures, is critical. These studies contribute to understanding the environmental impact and health risks associated with the use and disposal of halogenated organic compounds (Evans, C. S. & Dellinger, B., 2005).

Safety And Hazards

The safety and hazards of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine” are not readily available. However, “4-Bromo-2-chlorophenol”, a related compound, is classified as an eye irritant, skin irritant, and may cause respiratory irritation1.


Future Directions

There is no specific information available about the future directions of “2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine”. However, related compounds like “2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide” and “2-(4-bromo-2-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide” are being offered for research purposes34.


Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific resources or perform further research.


properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClNO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKFQPRMVOXXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-N,N-diethylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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